molecular formula C18H23NO2 B1385517 4-Isobutoxy-N-(2-methoxybenzyl)aniline CAS No. 1040688-03-6

4-Isobutoxy-N-(2-methoxybenzyl)aniline

Cat. No.: B1385517
CAS No.: 1040688-03-6
M. Wt: 285.4 g/mol
InChI Key: BKVZIHCZGQCULT-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The specific historical timeline for the discovery and first synthesis of 4-Isobutoxy-N-(2-methoxybenzyl)aniline remains relatively obscure in the available chemical literature, reflecting the specialized nature of this particular aniline derivative. Based on the available database records, this compound appears to have been catalogued in chemical databases by 2009, as evidenced by its creation date in PubChem records. The development of this compound likely emerged from broader research efforts focused on synthesizing substituted aniline derivatives with enhanced electronic and steric properties for pharmaceutical and materials science applications.

The compound represents part of a larger family of benzylaniline derivatives that have been systematically explored for their potential in various chemical applications. The specific combination of isobutoxy and methoxybenzyl substituents suggests that its synthesis was likely motivated by the desire to create molecules with specific lipophilicity and electronic characteristics. The methodical exploration of such derivatives typically follows established synthetic pathways for aniline alkylation and substitution reactions, which have been well-documented in the chemical literature since the mid-twentieth century.

Nomenclature and Classification

The compound this compound is systematically identified through multiple nomenclature systems that reflect its complex structural composition. The International Union of Pure and Applied Chemistry designation for this compound is N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline, which precisely describes the substitution pattern and connectivity of functional groups. This systematic name clearly delineates the presence of a 2-methoxyphenylmethyl group attached to the nitrogen atom of the aniline core, along with a 2-methylpropoxy (isobutoxy) substituent at the para position of the benzene ring.

The compound is assigned the Chemical Abstracts Service registry number 1040688-03-6, which serves as its unique identifier in chemical databases and regulatory systems. Additional synonyms include 4-isobutoxy-N-[(2-methoxyphenyl)methyl]aniline and other variations that emphasize different aspects of its molecular structure. The molecular formula C18H23NO2 reflects the precise atomic composition, consisting of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms.

From a classification perspective, this compound belongs to the broader category of substituted anilines, specifically N-alkylated anilines with additional aromatic substitution. The presence of ether linkages (both methoxy and isobutoxy groups) places it within the subcategory of polyether-substituted aromatic amines. The compound exhibits characteristics typical of secondary aromatic amines due to the N-substitution pattern, which influences its chemical reactivity and physical properties.

Molecular Structure and Characterization

The molecular structure of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The central aniline framework provides the basic aromatic amine functionality, while the substituents contribute specific electronic and steric effects. The isobutoxy group at the para position of the aniline ring consists of a branched four-carbon chain attached through an oxygen atom, creating both electron-donating effects and significant steric bulk.

The 2-methoxybenzyl substituent on the nitrogen atom introduces an additional aromatic system with its own electron-donating methoxy group positioned ortho to the benzylic carbon. This structural arrangement creates potential for intramolecular interactions and influences the overall conformational preferences of the molecule. The InChI representation InChI=1S/C18H23NO2/c1-14(2)13-21-17-10-8-16(9-11-17)19-12-15-6-4-5-7-18(15)20-3/h4-11,14,19H,12-13H2,1-3H3 provides a detailed connectivity map that enables precise structural reconstruction.

Table 1: Physical and Chemical Properties of this compound

Property Value Units Source
Molecular Weight 285.4 g/mol
Molecular Formula C18H23NO2 -
Density 1.1 ± 0.1 g/cm³
Boiling Point 411.3 ± 30.0 °C at 760 mmHg
Flash Point 175.7 ± 14.0 °C
LogP 4.27 -
Exact Mass 285.172882 -
Index of Refraction 1.568 -
Vapour Pressure 0.0 ± 1.0 mmHg at 25°C

The Simplified Molecular Input Line Entry System representation CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2OC provides a linear notation that captures the complete structural information in a computationally accessible format. This representation clearly shows the connectivity pattern, with the isobutyl chain (CC(C)C) connected through oxygen to the para position of the aniline ring, and the methoxybenzyl group attached to the nitrogen through a methylene bridge.

Isomers and Structural Variants

The structural framework of this compound allows for numerous isomeric possibilities and structural variants that can significantly alter the compound's properties and potential applications. Positional isomerism represents one of the primary sources of structural variation, where the isobutoxy substituent can be relocated to different positions on the aniline ring. For instance, 2-isobutoxy-N-(2-methoxybenzyl)aniline or 3-isobutoxy-N-(2-methoxybenzyl)aniline would represent constitutional isomers with potentially different electronic and steric characteristics.

The methoxybenzyl substituent also provides opportunities for isomeric variation through repositioning of the methoxy group. Related compounds such as 4-Isobutoxy-N-(3-methoxybenzyl)aniline or 4-Isobutoxy-N-(4-methoxybenzyl)aniline represent structural variants where the methoxy substitution pattern on the benzyl group is altered. These positional changes can significantly impact the electronic distribution and conformational preferences of the resulting molecules.

Chain length variations in the alkoxy substituent create another category of structural variants. The related compound 4-Butoxy-N-(2-propoxybenzyl)aniline, with the molecular formula C20H27NO2, represents a homologous structure where both the butoxy chain is extended and the methoxy group is replaced with a propoxy group. This compound demonstrates how systematic structural modifications can be used to tune molecular properties while maintaining the basic aniline framework.

Table 2: Structural Variants and Related Compounds

Compound Name Molecular Formula PubChem CID Key Structural Difference
This compound C18H23NO2 28308595 Reference compound
4-Butoxy-N-(2-propoxybenzyl)aniline C20H27NO2 28308583 Extended alkoxy chains
N-(2-methoxybenzyl)aniline C14H15NO 775232 No para-substitution
N-(4-Methoxybenzyl)aniline C14H15NO 408377 Different methoxy position

Branching patterns in the alkoxy substituent also contribute to structural diversity. While the isobutoxy group represents a branched four-carbon chain, linear butoxy substitution would create a different steric environment and potentially altered chemical properties. The presence of the methoxy group on the benzyl substituent creates additional electronic effects that can be systematically modified through substitution with other electron-donating or electron-withdrawing groups.

The conformational flexibility of this compound arises from rotation around several single bonds, particularly the C-N bond connecting the benzyl group to the aniline nitrogen and the C-O bonds in both ether linkages. These rotational degrees of freedom create multiple possible conformations that may interconvert in solution, potentially influencing the compound's reactivity and intermolecular interactions. Understanding these conformational possibilities is crucial for predicting the compound's behavior in various chemical environments and applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)13-21-17-10-8-16(9-11-17)19-12-15-6-4-5-7-18(15)20-3/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZIHCZGQCULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the N-(2-methoxybenzyl)amine Intermediate

The initial step involves forming the benzylamine derivative, which can be achieved through reductive amination of 2-methoxybenzaldehyde with ammonia or primary amines.

Reaction conditions:

  • Reagents: 2-methoxybenzaldehyde, ammonia or primary amines
  • Catalyst: Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4)
  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C
  • Purification: Recrystallization or chromatography

Reaction scheme:

2-methoxybenzaldehyde + NH3 → N-(2-methoxybenzyl)amine

Step 2: N-alkylation with 4-isobutoxyphenyl derivative

The amino group of the intermediate is then alkylated with a 4-isobutoxyphenyl halide or related electrophile, typically via nucleophilic substitution.

Reaction conditions:

  • Reagents: 4-isobutoxyphenyl halide (e.g., 4-isobutoxyphenyl chloride)
  • Catalyst: Base such as potassium carbonate (K2CO3)
  • Solvent: Acetone or dimethylformamide (DMF)
  • Temperature: Reflux (~80-100°C)
  • Duration: Several hours
  • Purification: Column chromatography

Step 3: Final Purification and Characterization

The crude product is purified through silica gel chromatography, with solvent systems optimized (e.g., hexanes/ethyl acetate). Characterization includes NMR, HRMS, and IR spectroscopy to confirm structure and purity.

Alternative Route: Friedel-Crafts Alkylation

An alternative synthesis employs Friedel-Crafts alkylation to introduce the isobutoxy group onto a benzene ring, followed by amination.

Step 1: Isobutoxy substitution

  • Reagents: Isobutyl alcohol and a Lewis acid catalyst such as aluminum chloride (AlCl3)
  • Conditions: Reflux in an inert solvent like dichloromethane
  • Outcome: Formation of 4-isobutoxybenzene

Step 2: Nucleophilic aromatic substitution

  • The aromatic compound undergoes nitration, halogenation, or other substitution reactions to introduce functional groups, followed by reduction to amines.

Step 3: Coupling with 2-methoxybenzylamine

  • Using reductive amination or nucleophilic substitution to attach the benzylamine moiety.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Purification Remarks
Reductive Amination 2-methoxybenzaldehyde, NH3, NaBH3CN Methanol RT to 50°C Recrystallization, chromatography Efficient for benzylamine formation
N-alkylation 4-isobutoxyphenyl halide, K2CO3 Acetone/DMF Reflux (~80-100°C) Column chromatography Selective N-alkylation
Friedel-Crafts Isobutyl alcohol, AlCl3 Dichloromethane Reflux Chromatography Suitable for aromatic substitution

Research Findings and Notes

  • Reaction Optimization: Studies indicate that temperature control and choice of solvent significantly influence yield and purity. For example, microwave-assisted synthesis at 100°C can reduce reaction times and improve yields (as per chemical literature on similar aniline derivatives).

  • Purification Techniques: Recrystallization from ethanol or chromatography with hexanes/ethyl acetate mixtures are standard, with purity confirmed via NMR and HRMS.

  • Scalability: Industrial synthesis may involve continuous flow reactors, especially for the alkylation and amination steps, to enhance safety, efficiency, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-N-(2-methoxybenzyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-Isobutoxy-N-(2-methoxybenzyl)aniline is primarily explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Researchers have observed significant reductions in cell viability when treated with this compound, suggesting its potential as a lead compound for new cancer therapies.
  • Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission.

2. Biochemical Research

In biochemical studies, this compound serves as a reagent for investigating protein interactions and modifications. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular functions.

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReference
AntimicrobialEffective against certain Gram-positive bacteria
Enzyme InhibitionInhibits acetylcholinesterase activity
Cell ProliferationReduces proliferation rate in cancer cell lines

Case Studies

Case Study 1: Anticancer Properties

A notable study evaluated the effects of this compound on human cancer cell lines. Researchers treated the cells with varying concentrations of the compound and observed significant reductions in cell viability compared to control groups. This study highlighted the compound's potential as a lead for developing new anti-cancer agents.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit acetylcholinesterase. The research demonstrated that this compound effectively reduced enzyme activity in vitro, suggesting its potential application in treating neurodegenerative disorders where acetylcholine levels are critical.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-(2-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Features

The substituents on the aniline ring and the N-benzyl group significantly influence physicochemical properties. Below is a structural comparison with key analogs:

Compound Name Substituents on Aniline N-Substituent Molecular Formula Molecular Weight Key Features
4-Isobutoxy-N-(2-methoxybenzyl)aniline 4-Isobutoxy 2-Methoxybenzyl C₁₈H₂₃NO₂ ~285.38 Bulky isobutoxy; ortho-methoxy on benzyl
4-Methoxy-N-(4-methoxybenzyl)aniline 4-Methoxy 4-Methoxybenzyl C₁₅H₁₇NO₂ 243.31 Para-methoxy on both rings; symmetrical substitution
N-Benzyl-4-methoxy-2-nitroaniline 4-Methoxy, 2-Nitro Benzyl C₁₄H₁₃N₂O₃ 257.27 Electron-withdrawing nitro group; meta-substitution
4-Methoxy-N-(2-nitrobenzylidene)aniline 4-Methoxy 2-Nitrobenzylidene C₁₄H₁₂N₂O₃ 256.26 Schiff base; imine linkage; nitro group

Key Observations :

  • Ortho-methoxy on the benzyl group may induce torsional strain, unlike para-substituted analogs (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline), which exhibit planar symmetry .
  • Nitro groups (e.g., in N-Benzyl-4-methoxy-2-nitroaniline) increase molecular polarity and reactivity toward reduction or nucleophilic substitution compared to alkoxy substituents .

Comparison :

  • The target compound’s synthesis likely involves reductive amination or palladium-catalyzed coupling, similar to and . However, the bulky isobutoxy group may necessitate optimized catalysts or longer reaction times.

Physicochemical Properties

Crystallographic and spectroscopic data highlight substituent effects:

Crystallographic Data (4-Methoxy-N-(2-nitrobenzylidene)aniline) :
  • Crystal System : Orthorhombic (P2₁2₁2₁)
  • Unit Cell : a = 4.001 Å, b = 7.841 Å, c = 40.447 Å
  • Volume : 1268.9 ų
  • Stability : The imine linkage and nitro group contribute to a rigid lattice but may reduce thermal stability compared to alkyl-substituted analogs.
Molecular Weight and Solubility:
  • This compound (MW ~285.38) is heavier than methoxy-substituted analogs, likely reducing solubility in polar solvents.
  • N-Benzyl-4-methoxy-2-nitroaniline (MW 257.27) exhibits higher polarity due to the nitro group, enhancing solubility in aprotic solvents .

Biological Activity

4-Isobutoxy-N-(2-methoxybenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutoxy group and a methoxy-substituted benzyl moiety. Its structural formula can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_2

This compound exhibits properties that may influence its interaction with biological targets, including solubility and lipophilicity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related aniline derivatives have shown that modifications at the benzyl position can enhance antitumor efficacy. A study demonstrated that specific substitutions led to improved activity against various cancer cell lines, suggesting a structure-activity relationship (SAR) where the 4-position modifications were particularly effective in enhancing biological activity .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
4-Methoxy-N-benzyl aniline12MCF-7
N-(4-Fluorobenzyl)-2-acetamido-3-methoxypropionamide8A549

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors that regulate cellular processes. Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases. The presence of the methoxy group may enhance binding affinity to these targets due to increased hydrophobic interactions .

Case Studies

  • Antitumor Efficacy Study : A study conducted on a series of substituted anilines, including derivatives of this compound, evaluated their effects on tumor cell lines. The results indicated that compounds with alkoxy substitutions showed varied levels of cytotoxicity, with some achieving IC50 values lower than those of established chemotherapeutics .
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds in models of neurodegeneration. Compounds were assessed for their ability to mitigate oxidative stress-induced neuronal damage, with promising results indicating that modifications at the benzyl position could confer protective effects against apoptosis in neuronal cells .

Discussion

The biological activity of this compound is supported by various studies highlighting its potential as an anticancer and neuroprotective agent. The structure-activity relationship suggests that specific substitutions can significantly enhance its efficacy.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-Isobutoxy-N-(2-methoxybenzyl)aniline?

  • Methodological Answer : The compound can be synthesized via imine condensation–isoaromatization, as described in analogous N-substituted aniline syntheses . Key steps include:
  • Using (E)-2-arylidene-3-cyclohexenones and primary amines under controlled pressure.
  • Purification via silica gel column chromatography (hexanes/EtOAC gradients) to isolate the product and remove byproducts like 2-benzylphenol derivatives .
  • Monitoring reaction progress with TLC and optimizing substituent positions (e.g., meta-nitro or para-cyano groups) to minimize side reactions .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR data with structurally similar compounds (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline, C15_{15}H17_{17}NO2_2) to validate substituent positions and integration ratios .
  • Mass Spectrometry : Use HRMS (EI) to confirm molecular ion peaks (e.g., [M+^+] for C14_{14}H14_{14}BrNO+^+ at m/z 291.0253) .
  • Cross-validate with databases like NIST Chemistry WebBook for spectral consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur Sapphire3) provides bond lengths, angles, and torsion angles critical for confirming molecular geometry .
  • For example, in related compounds (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline), key parameters include:
  • C–O bond lengths : ~1.36–1.42 Å.
  • Dihedral angles : Between aromatic rings (e.g., 122.31° for interplanar angles) .
  • Refinement software (e.g., SHELX) can model thermal displacement parameters to assess dynamic disorder .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Methodological Answer :
  • Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT/B3LYP) for electronic environment validation .
  • Isotopic Labeling : Use deuterated reagents (e.g., 4-Methoxybenzaldehyde-α-d1, 98 atom% D) to distinguish overlapping proton signals in 1^1H NMR .
  • Reproducibility : Repeat synthesis under inert atmospheres to rule out oxidation artifacts, especially for amine intermediates .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Reaction Optimization : Adjust stoichiometry (e.g., 1:2 amine:enone ratio) and temperature (e.g., 80°C in toluene) to favor isoaromatization over competing pathways .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., 2-benzylphenols) and modify substituent electronics (e.g., electron-withdrawing groups reduce phenol formation) .

Data-Driven Research Questions

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Hazard Mitigation : Refer to SDS for nitro- or bromo-substituted precursors (e.g., N-(2-bromo-4-methoxybenzyl)aniline) requiring PPE (gloves, fume hoods) .
  • First Aid : Immediate rinsing with water for skin/eye exposure and artificial respiration for inhalation .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states for isoaromatization steps using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict activation barriers .
  • Molecular Dynamics : Analyze solvent effects (e.g., toluene vs. DMF) on reaction kinetics using Amber20 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-(2-methoxybenzyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-N-(2-methoxybenzyl)aniline

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